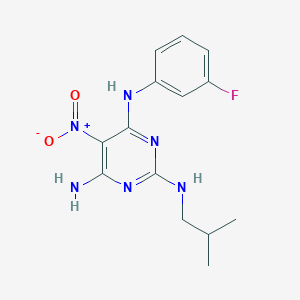![molecular formula C20H27N5O B11253476 1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-methylbutan-1-one](/img/structure/B11253476.png)
1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-methylbutan-1-one is a complex organic compound that features a pyridazine ring, a piperazine ring, and a benzylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-methylbutan-1-one typically involves multi-step procedures. One common method includes the reaction of 6-(benzylamino)pyridazin-3-yl chloride with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-methylbutan-1-one involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological activities.
Piperazine Derivatives: Compounds with the piperazine ring are known for their wide range of biological activities, including antiviral and antipsychotic effects.
Uniqueness
1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-methylbutan-1-one is unique due to the combination of the pyridazine and piperazine rings with the benzylamino group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C20H27N5O |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
1-[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C20H27N5O/c1-16(2)14-20(26)25-12-10-24(11-13-25)19-9-8-18(22-23-19)21-15-17-6-4-3-5-7-17/h3-9,16H,10-15H2,1-2H3,(H,21,22) |
Clave InChI |
JTXCCEIZNGTQBM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)N1CCN(CC1)C2=NN=C(C=C2)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


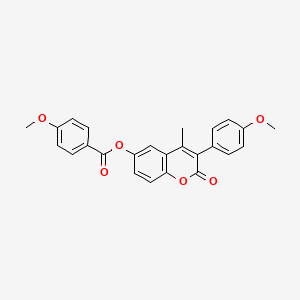
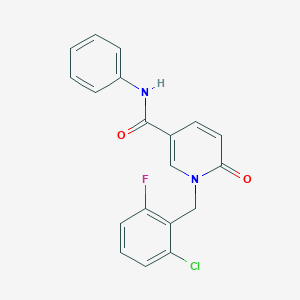
![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B11253408.png)
![2-{[6-(azepan-1-ylsulfonyl)-4-methylquinolin-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11253412.png)

![N-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253421.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11253429.png)
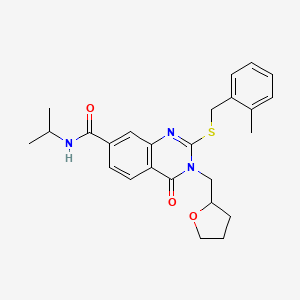
![4H-[1,3,4]Thiadiazolo[2,3-c][1,2,4]triazin-4-one, 3-methyl-7-(methylthio)-](/img/structure/B11253440.png)
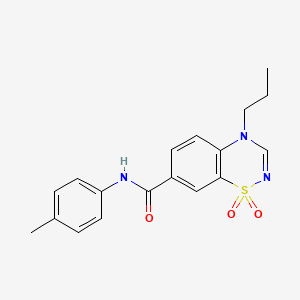
![N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11253466.png)
![1-(2-methylphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11253470.png)
